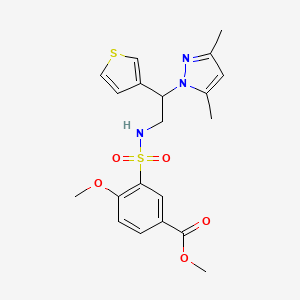
methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyrazole ring , a thiophene moiety , and a benzoate ester , which contribute to its diverse biological activities. The synthesis typically involves the following steps:
- Formation of the Pyrazole Derivative : Alkylation of 3,5-dimethylpyrazole with an appropriate thiophenyl derivative.
- Sulfamoylation : Introduction of the sulfamoyl group to enhance solubility and biological activity.
- Esterification : Finalizing the structure by esterifying with methoxybenzoic acid.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrazole ring have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
| Compound | Activity (IC50 μM) | Target |
|---|---|---|
| Compound A | 1.35 - 2.18 | M. tuberculosis |
| Compound B | 3.73 - 4.00 | E. coli |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Cytotoxicity Studies
In cytotoxicity assays against human cell lines (e.g., HEK-293), the compound displayed low toxicity, with IC50 values indicating a favorable safety profile for further development .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of similar compounds:
- Study on Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and screened for their anti-tubercular activity, revealing promising results with IC50 values comparable to standard treatments .
- Evaluation of Anti-inflammatory Effects : Compounds were tested for their ability to reduce inflammation markers in cell cultures, showing significant reductions in TNF-alpha levels .
- Cytotoxicity Assessments : The safety profile was established through cytotoxicity assays, confirming that the compound is non-toxic at therapeutic concentrations .
Propriétés
IUPAC Name |
methyl 3-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-13-9-14(2)23(22-13)17(16-7-8-29-12-16)11-21-30(25,26)19-10-15(20(24)28-4)5-6-18(19)27-3/h5-10,12,17,21H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPFIYRFWTYKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













